molecular formula C12H11NO3 B1417346 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid CAS No. 1096308-15-4

4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1417346
CAS No.: 1096308-15-4
M. Wt: 217.22 g/mol
InChI Key: AWCCFRDLSOOJMQ-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid is a high-value chemical building block designed for research and development, particularly in medicinal chemistry. The pyrrole scaffold is a privileged structure in drug discovery, known for its presence in numerous bioactive molecules and pharmaceuticals . This compound is specifically engineered for structure-activity relationship (SAR) studies and the exploration of new therapeutic agents. Researchers can utilize this chemical in the design and synthesis of novel compounds targeting a range of diseases. Its structure makes it a candidate for developing potential anti-inflammatory agents, as various pyrrole derivatives have demonstrated significant inhibitory activity against pro-inflammatory cytokines and cyclooxygenase (COX-2) . Furthermore, pyrrole-2-carboxamide analogs have shown exceptional promise as potent anti-tuberculosis agents by inhibiting the essential mycobacterial transporter MmpL3, a validated drug target for combating tuberculosis . The carboxylic acid functional group provides a versatile handle for further synthetic modification, such as amide coupling, to optimize drug-like properties and potency . Handling should be performed by qualified laboratory personnel in accordance with good laboratory practices. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-11-5-3-2-4-8(11)9-6-13-7-10(9)12(14)15/h2-7,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCCFRDLSOOJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CNC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclization of 2-Methoxyphenyl Precursors

One of the prominent methods involves the cyclization of appropriately substituted β-keto amides or related intermediates. For instance, a typical approach uses 2-methoxyphenyl-substituted acyl derivatives that undergo intramolecular cyclization under basic or acidic conditions to form the pyrrole ring.

Procedure:

  • Starting from 2-methoxyphenyl acyl derivatives, such as 2-methoxyphenyl ketones or aldehydes, they are reacted with ammonia or ammonium salts to facilitate cyclization.
  • Under basic conditions, such as potassium hydroxide in ethanol, the intermediate undergoes cyclization to form the pyrrole core.
  • Subsequent oxidation or hydrolysis introduces the carboxylic acid group at the 3-position.

Research Example:
A synthesis reported in the literature involves the reaction of 2-methoxyphenyl acyl chlorides with ammonia, followed by oxidation to yield the pyrrole-3-carboxylic acid derivative. The reaction typically proceeds at elevated temperatures (~70°C) over several hours, with yields around 65%.

Reaction conditions:

  • Reagents: 2-methoxyphenyl acyl chloride, ammonia or ammonium acetate
  • Solvent: Ethanol with water
  • Temperature: 70°C
  • Duration: 7 hours

Multistep Synthesis via Pyrrole Precursors

Another approach involves the synthesis of pyrrole intermediates through cyclization of α,β-unsaturated compounds or isocyanide-based cyclizations.

Example:

  • Synthesis of 2,3,4-trisubstituted pyrroles via [3+2] cyclization of activated methylene isocyanides with arylidene oxazolones.
  • The process involves initial formation of isocyanide derivatives, followed by cyclization under basic conditions (e.g., DBU in chlorobenzene at room temperature or elevated temperatures).

Research Data:

  • The reaction yields are generally high (up to 79%) with reaction times around 6 hours.
  • The method allows for the introduction of various substituents, including the methoxyphenyl group, at specific positions on the pyrrole ring.

Cyclization of 4-Oxo- or 4-Hydroxy-Substituted Intermediates

A notable method involves cyclization of 4-oxo- or 4-hydroxy-derivatives of pyrrole precursors. These intermediates are prepared from aromatic aldehydes or ketones bearing methoxy groups, which are then cyclized with reagents like ammonium acetate.

Procedure:

  • The starting material, such as a 4-oxo-derivative, is reacted with ammonium acetate in N-methylpyrrolidinone (NMP) solvent.
  • The mixture is heated at 100°C under nitrogen for 20 hours.
  • The product is isolated via filtration and purified by chromatography, often yielding the target compound in yields exceeding 90%.

Research Findings:

  • This method is efficient for synthesizing pyrrole derivatives with various substituents on the aromatic ring.
  • The process tolerates different functional groups, including methoxy, and provides a route to the desired carboxylic acid after subsequent hydrolysis if necessary.

Data Summary Table: Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Remarks
Direct Cyclization 2-methoxyphenyl acyl chloride Ammonia / ammonium acetate Ethanol, 70°C, 7 h ~65% Efficient for pyrrole core formation
Isocyanide Cyclization Isocyanides + oxazolones DBU, chlorobenzene Room temp to 120°C, 6 h 79% Versatile for substituted pyrroles
Oxo-derivative Cyclization 4-oxo-derivatives Ammonium acetate 100°C, 20 h >90% Suitable for functionalized derivatives

Chemical Reactions Analysis

Types of:

Biological Activity

4-(2-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. In particular, this compound has shown effectiveness against various bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Mycobacterium tuberculosis5 µM

These results indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In a study focusing on enteroviruses, it was found to inhibit viral replication effectively. The antiviral activity was assessed using a cytopathic effect (CPE) assay, revealing an EC50 value of approximately 0.08 µM against coxsackievirus B3 (CV-B3), indicating strong antiviral potential .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Receptor Modulation : It might modulate receptor activity, impacting cellular signaling pathways crucial for pathogen survival.

Study on Antibacterial Activity

A study conducted on various pyrrole derivatives demonstrated that modifications in the chemical structure could enhance antibacterial efficacy. The researchers synthesized several derivatives of pyrrole and tested them against standard bacterial strains. The results indicated that the introduction of electron-donating groups like methoxy significantly improved activity against Staphylococcus aureus .

Antiviral Efficacy Against Hepatitis B Virus

Another research effort focused on pyrrole-scaffold inhibitors targeting hepatitis B virus (HBV). The study found that compounds similar to this compound showed promising results in modulating HBV capsid assembly, suggesting potential therapeutic applications in chronic HBV infection .

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid is in the field of antimicrobial agents. Research has shown that derivatives of pyrrole, including this compound, exhibit notable antibacterial and antifungal properties.

Case Study: Antimicrobial Screening

A study synthesized several pyrrole derivatives and evaluated their antimicrobial activities. The results indicated that compounds with methoxy substitutions, such as this compound, demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria.

CompoundZone of Inhibition (mm)Activity Type
This compound15 (E. coli)Antibacterial
This compound18 (S. aureus)Antibacterial
This compound12 (Candida albicans)Antifungal

The presence of the methoxy group was found to enhance the overall antimicrobial efficacy, making it a promising candidate for further development into therapeutic agents .

Anticancer Properties

Recent studies have indicated potential anticancer applications for pyrrole derivatives, including this compound. The compound has been evaluated for its ability to induce apoptosis in cancer cells.

Case Study: Apoptosis Induction

A study investigated the effects of various pyrrole compounds on human breast cancer cell lines. The findings revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased expression of pro-apoptotic genes.

TreatmentApoptotic Cell Percentage (%)Control Percentage (%)
This compound69%9%
Control Group15%-

These results suggest that this compound could serve as a lead for developing new anticancer therapies .

Material Science Applications

Beyond its biological activities, this compound has applications in material science, particularly in the synthesis of polymers.

Case Study: Polymer Synthesis

The compound can be used as a monomer in the preparation of polypyrrole derivatives through oxidative polymerization processes. These polymers have shown promise in applications such as sensors, corrosion inhibitors, and conductive materials.

Polymer TypeApplication Area
PolypyrroleSensors
PolypyrroleCorrosion Inhibitors
PolypyrroleConductive Materials

The synthesis involves using ammonium persulfate as an oxidizing agent, resulting in polypyrrole with enhanced electrical conductivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent type, position, and molecular complexity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
4-(2-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid 2-Methoxyphenyl (4), -COOH (3) ~247.25* Potential drug metabolite; moderate lipophilicity
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid (M-II) 2-Fluorophenyl (5), -COOH (3) ~220.18 Vonoprazan metabolite; increased metabolic stability due to fluorine
4-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester 4-Chlorophenyl (4), -COOCH₃ (3) 235.67 Ester form enhances lipophilicity; agrochemical intermediate
5-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid 2,4-Dichlorophenyl (5), 4-methoxyphenyl (1), methyl (2) 376.23 High molecular weight; potential antimicrobial activity
4-(6-Chloro-pyridin-3-yl)-1H-pyrrole-3-carboxylic acid 6-Chloropyridin-3-yl (4), -COOH (3) 222.63 Heterocyclic substituent; improved solubility in polar solvents

*Calculated based on formula C₁₂H₁₁NO₃.

Key Observations :
  • Halogen Effects : Fluorine (M-II) enhances metabolic stability via reduced CYP450 interactions, while chlorine (e.g., 4-chlorophenyl) increases lipophilicity and may improve membrane permeability .
  • Heterocyclic Modifications : Pyridinyl substituents (e.g., 6-chloropyridin-3-yl) introduce nitrogen-based polarity, improving aqueous solubility .

Q & A

Q. What are the common synthetic routes for preparing 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid in laboratory settings?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted benzaldehydes with aminopyrrole intermediates, followed by cyclization. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the 2-methoxyphenyl group. Subsequent hydrolysis of ester intermediates under acidic or basic conditions yields the carboxylic acid moiety. Key steps require inert atmospheres (N₂/Ar) and solvents like DMF or toluene . Characterization via NMR (¹H/¹³C) and mass spectrometry (ESIMS) is critical to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

  • Methodological Answer :
  • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy singlet (δ ~3.8 ppm), and pyrrole NH (δ ~12 ppm, broad).
  • LCMS/HPLC : Confirm molecular ion peaks ([M+H]⁺) and purity (>95%).
  • IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹).
    Discrepancies in data should be resolved using complementary techniques (e.g., 2D NMR for ambiguous proton assignments) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when scaling up from milligram to gram quantities?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/Cu catalysts for coupling efficiency; optimize ligand-to-metal ratios .
  • Solvent Selection : Replace DMF with greener solvents (e.g., THF) to improve solubility and reduce purification complexity.
  • Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times .

Q. What strategies are recommended for resolving contradictions between spectroscopic data (e.g., NMR vs. LCMS) during characterization?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-check ESIMS data with high-resolution mass spectrometry (HRMS) for accurate mass confirmation.
  • Deuterium Exchange : Perform ¹H NMR in D₂O to identify exchangeable protons (e.g., NH or OH groups).
  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals and analyzing bond lengths/angles .

Q. How does the substitution pattern on the phenyl ring (e.g., methoxy vs. halogen) influence the physicochemical properties and reactivity of pyrrole-3-carboxylic acid derivatives?

  • Methodological Answer :
  • Electron-Donating Groups (e.g., -OCH₃) : Increase electron density on the pyrrole ring, enhancing susceptibility to electrophilic substitution. Compare with halogenated analogs (e.g., 4-fluorophenyl derivatives) to study steric and electronic effects .
  • Solubility Studies : Measure logP values to assess hydrophobicity differences between methoxy and hydroxyethyl substituents .

Q. What computational chemistry approaches are suitable for predicting the electronic structure and potential bioactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction with biological targets .
  • Molecular Docking : Simulate binding affinities with enzymes (e.g., cyclooxygenase-2) to prioritize derivatives for in vitro testing .

Q. What advanced purification techniques are required to achieve >98% purity for pharmacological studies?

  • Methodological Answer :
  • Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities.
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility profiles.
  • Impurity Profiling : Compare with reference standards (e.g., clavulanic acid impurities) to identify and quantify byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
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4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

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